
4-(Cycloheptyloxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cycloheptyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a high-purity ether compound that appears as a clear, pale liquid . This compound is known for its unique chemical structure, which makes it a valuable tool in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cycloheptanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
4-(Cycloheptyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Aplicaciones Científicas De Investigación
4-(Cycloheptyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. This compound is valuable in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino or hydroxyl groups, to form stable sulfonate or sulfonamide linkages .
Comparación Con Compuestos Similares
4-(Cycloheptyloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobutane-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the cycloheptyloxy moiety, making it less versatile in certain applications.
4-Methoxybutane-1-sulfonyl chloride: This compound has a methoxy group instead of a cycloheptyloxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its cycloheptyloxy group, which provides additional steric and electronic properties that can be exploited in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
4-cycloheptyloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-5-9-15-11-7-3-1-2-4-8-11/h11H,1-10H2 |
Clave InChI |
IBZUAMJUJPAZCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


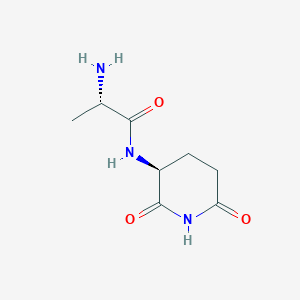
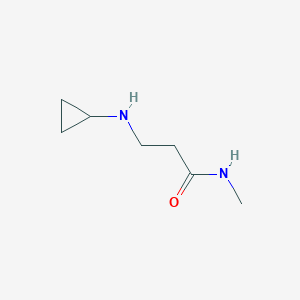
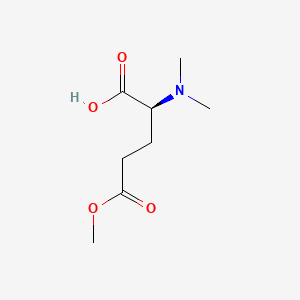

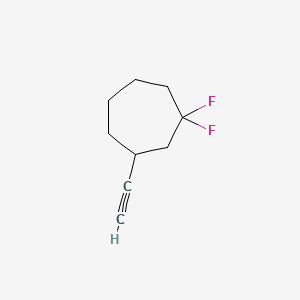
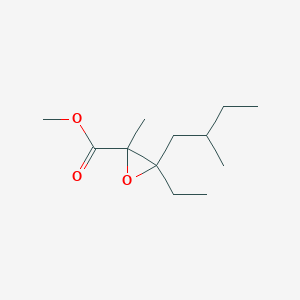

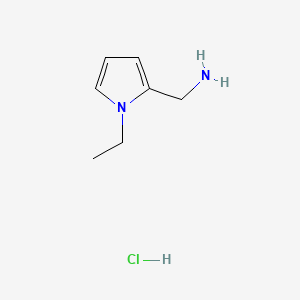

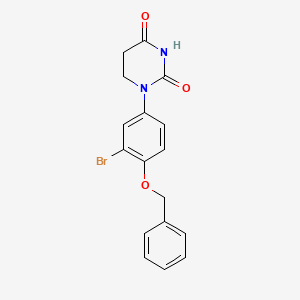
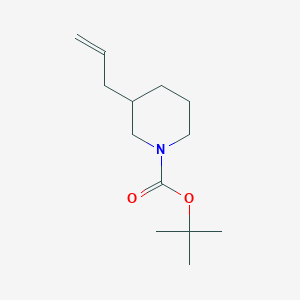
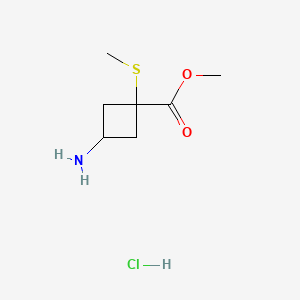

![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
